molecular formula C19H19N3O2S B2537714 2-(4-cyanobenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 893125-11-6

2-(4-cyanobenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No. B2537714
CAS RN: 893125-11-6
M. Wt: 353.44
InChI Key: HYXJBFMIQHWIIW-UHFFFAOYSA-N
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Description

The compound of interest, 2-(4-cyanobenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, is a heterocyclic compound that features a thiophene ring, a key structural motif in many pharmacologically active molecules. The thiophene ring is known for its stability and electronic properties, which contribute to the biological activity of compounds containing it. The presence of cyano and carboxamide groups suggests potential for a variety of chemical reactions and interactions with biological targets .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the Gewald reaction, a versatile method for constructing thiophene derivatives. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate can yield a precursor like 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which can be further modified to produce a variety of heterocyclic derivatives . Additionally, the Gewald synthesis has been used to prepare 2-aminothiophene derivatives with carboxylates and carboxamides, which are structurally related to the compound . These methods typically involve one-pot reactions under mild conditions, which are advantageous for the synthesis of complex molecules .

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple reactive sites that allow for a diverse range of chemical modifications. The cyanoacetamido moiety in particular is a versatile functional group that can undergo regioselective attacks and cyclizations, leading to the formation of various heterocyclic systems . The structure-activity relationships of these compounds are crucial for their biological activity, as demonstrated by the allosteric enhancement of adenosine A1 receptor by certain 2-aminothiophene derivatives .

Chemical Reactions Analysis

The chemical reactivity of the core structure allows for the formation of numerous derivatives through reactions with different reagents. For example, the carboxamide group can react with benzaldehyde, formic acid, and other reagents to yield pyrimidinone derivatives . Similarly, reactions with arylidenemalononitriles and acetylenic esters can lead to the formation of benzothieno[2,3-d]pyrimidine and ethenylaminopyrano[2,3-c]pyrazole derivatives, respectively . These reactions are guided by the electronic properties of the thiophene ring and the adjacent functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their heterocyclic structure and substituents. The presence of electron-withdrawing groups like cyano and carboxamide can affect the compound's solubility, stability, and reactivity. These properties are essential for the compound's interaction with biological systems and its potential as a pharmaceutical agent. The antitumor and antimicrobial activities of related compounds have been evaluated, indicating the significance of the thiophene ring and its substituents in biological applications .

Scientific Research Applications

Allosteric Enhancers for A1 Adenosine Receptors

Compounds similar to "2-(4-cyanobenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide" have been studied for their potential as allosteric enhancers of the A1 adenosine receptors. A study by Nikolakopoulos et al. (2006) investigated 2-aminothiophene derivatives with carboxylate and carboxamide groups, finding some compounds more potent and efficacious than the known enhancer PD81,723 (Nikolakopoulos et al., 2006).

Antimycobacterial Agents

Another study by Nallangi et al. (2014) focused on the development of antimycobacterial agents derived from hexahydrocycloocta[b]thiophene-3-carboxamides. The study identified compounds with significant activity against Mycobacterium tuberculosis, with one derivative showing greater potency than standard treatments like Ethambutol and Ciprofloxacin (Nallangi et al., 2014).

Antiproliferative Agents

Youssef et al. (2020) explored benzamide and amino acid-coupled benzamides for their antiproliferative activity, notably against cancer cell lines such as MCF-7 and A549. The study highlights the potential of these compounds in cancer treatment, indicating a promising avenue for the development of new anticancer drugs (Youssef et al., 2020).

Future Directions

The future directions in the research of similar compounds involve the synthesis and characterization of novel thiophene moieties with wider therapeutic activity . The development of novel antitumor agents with unique modes of action is one of the most urgent and vital research challenges .

Biochemical Analysis

Biochemical Properties

2-(4-cyanobenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiophene derivatives have been reported to inhibit kinases, which are enzymes that play a crucial role in cell signaling pathways . The interaction between 2-(4-cyanobenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide and kinases can lead to the modulation of cellular processes such as proliferation and apoptosis.

Cellular Effects

The effects of 2-(4-cyanobenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of kinases, leading to changes in the phosphorylation status of key signaling molecules . This modulation can result in altered gene expression and metabolic flux, impacting cellular functions such as growth and differentiation.

Molecular Mechanism

The molecular mechanism of action of 2-(4-cyanobenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation . For instance, its interaction with kinases can inhibit their activity, resulting in the downregulation of downstream signaling pathways. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-cyanobenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives can exhibit varying degrees of stability under different conditions . The degradation products of this compound may also have distinct biological activities, contributing to its overall temporal effects.

Dosage Effects in Animal Models

The effects of 2-(4-cyanobenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. The threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

2-(4-cyanobenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The metabolic flux and levels of metabolites can be influenced by this compound, affecting overall cellular metabolism. Understanding these pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of 2-(4-cyanobenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The distribution pattern can influence the compound’s efficacy and toxicity, making it an important aspect of its biochemical analysis.

Subcellular Localization

The subcellular localization of 2-(4-cyanobenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is a key factor in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution is essential for elucidating the mechanism of action of this compound.

properties

IUPAC Name

2-[(4-cyanobenzoyl)amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-21-18(24)16-14-5-3-2-4-6-15(14)25-19(16)22-17(23)13-9-7-12(11-20)8-10-13/h7-10H,2-6H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXJBFMIQHWIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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